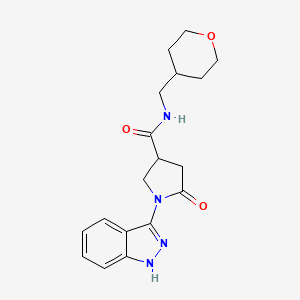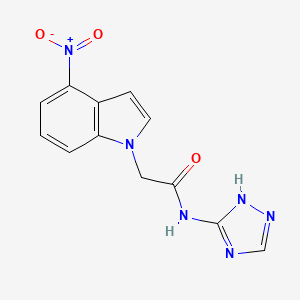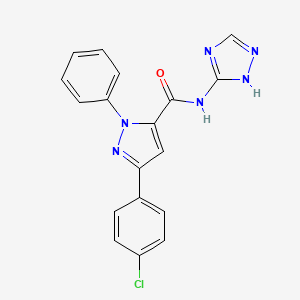![molecular formula C24H27N3O6 B10990352 5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxybenzyl)imidazolidine-2,4-dione](/img/structure/B10990352.png)
5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxybenzyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-[(4-METHOXYPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound that features a unique combination of functional groups, including a tetrahydroisoquinoline moiety, an imidazolidine-2,4-dione core, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-[(4-METHOXYPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline intermediate. This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of a benzaldehyde derivative with an amine to form the tetrahydroisoquinoline core .
This can be accomplished through a condensation reaction between the tetrahydroisoquinoline intermediate and a suitable isocyanate or carbodiimide reagent under controlled conditions . The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-[(4-METHOXYPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while reduction of the imidazolidine-2,4-dione core can produce imidazolidine derivatives with different substitution patterns.
Scientific Research Applications
5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-[(4-METHOXYPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: As a probe to study enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: Use in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-[(4-METHOXYPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The imidazolidine-2,4-dione core can interact with active sites of enzymes, leading to inhibition or activation of their activity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the imidazolidine-2,4-dione moiety.
Imidazolidine-2,4-dione derivatives: Compounds with similar core structures but different substituents.
Uniqueness
5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-[(4-METHOXYPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is unique due to its combination of functional groups, which allows it to interact with multiple biological targets and undergo diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H27N3O6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
5-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C24H27N3O6/c1-31-18-6-4-15(5-7-18)13-27-23(29)19(25-24(27)30)12-22(28)26-9-8-16-10-20(32-2)21(33-3)11-17(16)14-26/h4-7,10-11,19H,8-9,12-14H2,1-3H3,(H,25,30) |
InChI Key |
ONMGUOYYFZMAIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B10990272.png)
![methyl 5-fluoro-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10990278.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10990291.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10990309.png)
![3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B10990321.png)
![2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10990326.png)
![N-(4-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10990327.png)
methanone](/img/structure/B10990329.png)
![(5-Bromothiophen-2-yl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10990330.png)
![Ethyl (2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10990337.png)


